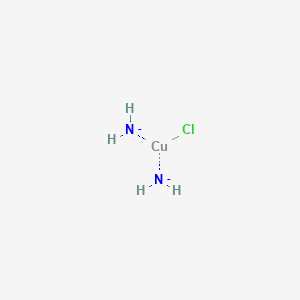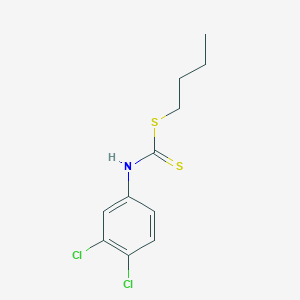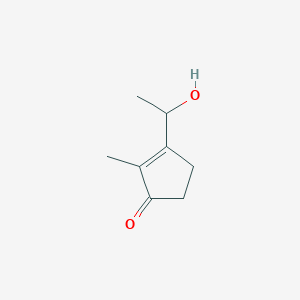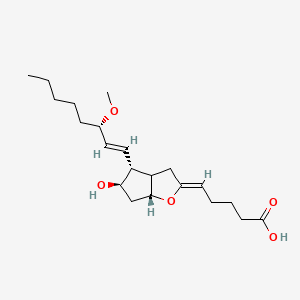
Azanide;chlorocopper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;chlorocopper is a compound that consists of azanide (NH₂⁻) and chlorocopper (CuCl). Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Chlorocopper refers to copper(I) chloride (CuCl), a compound that is often used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Azanide;chlorocopper can be synthesized through the reaction of copper(I) chloride with azanide ions. One common method involves the reaction of copper(I) chloride with sodium amide (NaNH₂) in anhydrous conditions. The reaction can be represented as follows: [ \text{CuCl} + \text{NaNH}_2 \rightarrow \text{Cu(NH}_2\text{)} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(I) chloride is reacted with a source of azanide ions under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ions .
化学反応の分析
Types of Reactions
Azanide;chlorocopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The azanide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amides can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) chloride (CuCl₂) and water (H₂O).
Reduction: Elemental copper (Cu) and ammonia (NH₃).
Substitution: Various substituted copper compounds depending on the nucleophile used.
科学的研究の応用
Azanide;chlorocopper has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of various copper-based catalysts and materials
作用機序
The mechanism of action of azanide;chlorocopper involves the interaction of the azanide ion with various molecular targets. The azanide ion can act as a nucleophile, attacking electrophilic centers in organic molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
類似化合物との比較
Similar Compounds
Sodium amide (NaNH₂): Similar to azanide;chlorocopper but contains sodium instead of copper.
Potassium amide (KNH₂): Another similar compound with potassium instead of copper.
Lithium amide (LiNH₂): Contains lithium instead of copper.
Uniqueness
This compound is unique due to the presence of both azanide and copper ions. The copper ion provides additional redox capabilities, making it useful in a wider range of chemical reactions compared to other amides. Additionally, the presence of copper can enhance the antimicrobial properties of the compound, making it valuable in biological and medical applications .
特性
CAS番号 |
79008-47-2 |
|---|---|
分子式 |
ClCuH4N2-2 |
分子量 |
131.04 g/mol |
IUPAC名 |
azanide;chlorocopper |
InChI |
InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |
InChIキー |
GMFCZNIYHXSAJU-UHFFFAOYSA-M |
正規SMILES |
[NH2-].[NH2-].Cl[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)






phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)

![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
